molecular formula C15H16N2O2 B3155389 N-(3-Aminophenyl)-2-phenoxypropanamide CAS No. 79912-07-5

N-(3-Aminophenyl)-2-phenoxypropanamide

Cat. No. B3155389
CAS RN: 79912-07-5
M. Wt: 256.3 g/mol
InChI Key: CATYMVCFAKOKLP-UHFFFAOYSA-N
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Description

“N-(3-Aminophenyl)-2-phenoxypropanamide” is a compound that contains an amide group (-CONH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and an amino group (-NH2). The “3-Aminophenyl” part refers to a benzene ring with an amino group attached to the third carbon atom. The “2-phenoxypropanamide” part refers to a propanamide group (a three-carbon chain with an amide group at one end) with a phenyl group attached to the second carbon atom via an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide group, which can participate in hydrogen bonding and resonance, and two phenyl rings, which contribute to the compound’s aromaticity and may influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an amide group and phenyl rings in this compound could influence its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Without specific information, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

N-(3-aminophenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11(19-14-8-3-2-4-9-14)15(18)17-13-7-5-6-12(16)10-13/h2-11H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATYMVCFAKOKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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